N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)19-8-9-20-24-25-22(27(20)26-19)31-13-21(28)23-16-10-17(29-2)12-18(11-16)30-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVIZWFXRYWQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C22H21N5O3S
- Molecular Weight : 435.5 g/mol
- CAS Number : 894063-98-0
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in inflammatory and cancer pathways. It has been noted for its potential as a COX-II inhibitor, which plays a significant role in inflammation and pain management.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects by selectively inhibiting COX-II. For instance:
- A study reported that certain pyrazole derivatives showed potent COX-II inhibitory activity with IC50 values significantly lower than traditional NSAIDs like Rofecoxib and Celecoxib .
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies have demonstrated that:
- Compounds containing the 1,2,3-triazolo[4,5-c]pyridazine scaffold have shown promise in modulating cancer cell proliferation .
- Specifically, some derivatives exhibited significant cytotoxicity against colon cancer cell lines, suggesting a potential application in cancer therapeutics .
Case Study 1: COX-II Inhibition
A recent study investigated a series of triazole derivatives for their COX-II inhibitory potential. The most potent compound demonstrated an IC50 value of 0.011 μM against COX-II, showcasing a selectivity that could translate into reduced side effects compared to non-selective NSAIDs .
Case Study 2: Anticancer Efficacy
In a medicinal chemistry evaluation of TASIN analogs (which share structural similarities with the target compound), several analogs were tested against various cancer cell lines. The results indicated that modifications to the phenyl groups significantly affected the antiproliferative activity, with some compounds achieving IC50 values in the nanomolar range .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Type | IC50 (μM) | Activity Type |
|---|---|---|---|
| PYZ1 | Pyrazole | 0.011 | COX-II Inhibition |
| PYZ4 | Modified Pyrazole | 1.33 | Selective COX-II Inhibition |
| TASIN Analog | Triazole | Varies | Anticancer Activity |
Comparison with Similar Compounds
Table 1: Comparison with Benzothiazole Derivatives
| Compound | Core Structure | Key Substituents | Bioactivity (IC₅₀/EC₅₀) |
|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | 6-(p-tolyl), 3-(thioacetamide) | Predicted anti-inflammatory |
| 5d (Benzothiazole derivative) | Benzothiazole | Spiro[indoline-3,5'-thiazolo-oxadiazole] | Anti-inflammatory (85% inhibition at 50 mg/kg) |
| 5e (Benzothiazole derivative) | Benzothiazole | Spiro[indoline-3,5'-thiazolo-oxadiazole] | Analgesic (ED₅₀ = 12 mg/kg) |
Key Observations :
- The triazolo-pyridazine core may enhance metabolic stability compared to benzothiazoles due to increased aromatic nitrogen content .
- The 3,5-dimethoxyphenyl group in the target compound could improve solubility relative to simpler aryl substituents in benzothiazoles .
Toxicity Profile vs. Heterocyclic Amines
Heterocyclic amines (HCAs) like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are carcinogenic byproducts in processed meats . While the target compound shares a nitrogen-rich heterocycle, its synthetic design likely mitigates mutagenicity through:
- Substituent Effects : The electron-donating methoxy groups may reduce electrophilic reactivity, a key driver of DNA adduct formation in HCAs .
- Lack of Aromatic Amines: Unlike HCAs, the target compound lacks primary aromatic amines, further reducing genotoxic risk.
Physicochemical and Energetic Properties
Triazolo-pyridazine derivatives exhibit high nitrogen content (~40–50%), comparable to tetrazine-based energetic materials (e.g., 1,2,4,5-tetrazine, 68.3% nitrogen) . However, their applications diverge:
Table 2: Comparison with Tetrazine Energetic Materials
| Property | Target Compound | 1,2,4,5-Tetrazine Derivatives |
|---|---|---|
| Nitrogen Content (%) | ~40 | 68.3 |
| Thermal Stability (°C) | Not reported | >200 |
| Application | Pharmaceutical candidate | Explosives, propellants |
Key Observations :
- The target compound’s lower nitrogen content and lack of oxidizing groups (e.g., nitro) render it unsuitable for energetic applications but favorable for drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
